3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide
Description
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound that features a benzamide core substituted with diethoxy groups and a tetrahydrocarbazole moiety
Properties
IUPAC Name |
3,4-diethoxy-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O3/c1-3-28-22-12-10-17(14-23(22)29-4-2)24(27)25-15-16-9-11-21-19(13-16)18-7-5-6-8-20(18)26-21/h9-14,26H,3-8,15H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXLAQQNIQNXQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NCC2=CC3=C(C=C2)NC4=C3CCCC4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide typically involves multiple steps, starting from readily available precursors. One common route involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the tetrahydrocarbazole core
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide can undergo several types of chemical reactions, including:
Oxidation: The tetrahydrocarbazole moiety can be selectively oxidized to form carbazole derivatives.
Reduction: The benzamide group can be reduced to form corresponding amines.
Substitution: The diethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium ethoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various carbazole derivatives, amines, and substituted benzamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Sodium Channel Inhibition
Research indicates that 3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide may inhibit sodium channels. Sodium channels are crucial for action potentials in neurons and muscle cells, suggesting potential applications in treating conditions related to sodium channel dysfunction.
Anticancer Activity
The compound has shown promise in inhibiting the growth of cancer cell lines. Notable studies have demonstrated significant cytotoxic effects against various cancer types:
- A549 Lung Carcinoma : The compound exhibited notable inhibitory effects on cell proliferation.
- C6 Glioma Cell Lines : Similar cytotoxic effects were observed, indicating its potential as an anticancer agent .
Synthetic Routes and Preparation Methods
The synthesis of this compound typically involves multi-step procedures starting from readily available precursors. A common synthetic route includes the Fischer indole synthesis where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the tetrahydrocarbazole core.
Potential Therapeutic Applications
Given its biological activity and structural uniqueness, this compound is being explored for various therapeutic applications:
- Neurological Disorders : Due to its sodium channel inhibition properties, it may be investigated for use in conditions like epilepsy or neuropathic pain.
- Cancer Treatment : Its demonstrated cytotoxicity against cancer cell lines positions it as a candidate for further development as an anticancer drug.
Case Studies and Research Findings
Several studies have highlighted the potential of this compound:
- Study on Sodium Channel Inhibition : This research focused on the interaction of the compound with sodium channels and its implications for treating related disorders.
- Anticancer Activity Research : Investigations into its effects on various cancer cell lines revealed promising results that warrant further exploration in clinical settings.
Mechanism of Action
The mechanism of action of 3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide involves its interaction with specific molecular targets. The tetrahydrocarbazole moiety can interact with proteins and enzymes, potentially inhibiting or modulating their activity . The benzamide group may also play a role in binding to specific receptors or other biomolecules, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2,3,4,9-tetrahydro-1H-carbazol-1-one: A closely related compound that shares the tetrahydrocarbazole core but lacks the benzamide and diethoxy groups.
5,7-dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one: Another similar compound with methoxy groups instead of diethoxy groups.
Uniqueness
3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is unique due to the presence of both the diethoxy groups and the benzamide moiety, which confer distinct chemical and biological properties. These structural features may enhance its interactions with specific molecular targets, making it a valuable compound for various applications.
Biological Activity
3,4-Diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide is a complex organic compound notable for its unique structural features, which include a benzamide moiety and diethoxy substitutions. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , with a molecular weight of 358.43 g/mol. Its structure allows for diverse interactions with biological macromolecules, making it a candidate for pharmacological investigation.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 358.43 g/mol |
| Structural Features | Benzamide, Diethoxy groups, Tetrahydrocarbazole moiety |
The biological activity of this compound is primarily attributed to its ability to interact with specific biological pathways:
- Sodium Channel Inhibition : Research indicates that this compound may inhibit sodium channels, which are crucial for various cellular functions including action potentials in neurons and muscle cells.
- Anticancer Activity : The compound has shown promise in inhibiting the growth of cancer cell lines. For instance, studies involving N-substituted carbazole derivatives have demonstrated significant cytotoxic effects against A549 lung carcinoma and C6 glioma cell lines .
Case Studies and Research Findings
- Antitumor Activity : In vitro studies have reported that certain carbazole derivatives exhibit potent anticancer activity. For example, compounds derived from tetrahydrocarbazole structures have been shown to inhibit cell proliferation in various cancer types. The IC50 values for these compounds often fall within the low micromolar range .
- Neuroprotective Effects : Compounds similar to this compound have been evaluated for neuroprotective properties. One study found that tetrahydrocarbazole derivatives could inhibit butyrylcholinesterase (BuChE), which is significant in Alzheimer's disease treatment .
- Antimicrobial Activity : The antimicrobial potential of related compounds has also been explored. Some tetrahydrocarbazole derivatives demonstrated efficacy against various bacterial strains and fungi .
Comparative Analysis with Similar Compounds
The uniqueness of this compound lies in its combination of diethoxy groups and the benzamide structure. This configuration enhances its interaction with molecular targets compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2,3,4,9-Tetrahydro-1H-carbazol-1-one | Lacks benzamide and diethoxy groups | Moderate anticancer activity |
| 5,7-Dimethoxy-2,3,4,9-tetrahydro-1H-carbazol-1-one | Contains methoxy instead of diethoxy groups | Limited neuroprotective effects |
| N-(2-(dimethylamino)ethyl)-N'-(5-methylisoxazol-3-yl)benzamide | Isoxazole instead of carbazole | Distinct antibacterial properties |
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 3,4-diethoxy-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)benzamide, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, such as amide bond formation between 3,4-diethoxybenzoic acid derivatives and a tetrahydrocarbazole-containing amine. Key steps include:
- Reagent Selection : Use of coupling agents like EDCI or HOBt for amide bond formation.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve reaction efficiency.
- Purification : Column chromatography or recrystallization (e.g., using ethanol-water mixtures) ensures high purity .
- Challenges : Side reactions may occur due to the carbazole moiety’s sensitivity to oxidation; inert atmospheres (N₂/Ar) are recommended .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy groups at C3/C4 of the benzene ring and carbazole methylene linkage) .
- X-ray Crystallography : SHELX software refines crystal structures, while ORTEP-III visualizes molecular geometry and hydrogen-bonding patterns .
- Mass Spectrometry : High-resolution MS validates molecular weight (e.g., monoisotopic mass ~351.17 Da) .
Q. What preliminary biological screening assays are relevant for this compound?
- Methodological Answer :
- Receptor Binding Assays : Screen for activity at serotonin receptors (e.g., 5-HT₁F), given structural similarity to LY-344864, a known 5-HT₁F agonist .
- In Vitro Cytotoxicity : Use MTT assays on cell lines to assess baseline toxicity .
- Solubility Testing : Determine solubility in DMSO/PBS for in vitro dosing .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational docking predictions and experimental binding data for this compound?
- Methodological Answer :
- Data Reconciliation : Compare docking results (e.g., AutoDock Vina) with crystallographic data (e.g., hydrogen-bonding interactions from SHELX-refined structures). Discrepancies may arise from solvent effects or protein flexibility .
- Functional Assays : Validate binding using radioligand displacement (e.g., [³H]-5-HT for 5-HT receptors) to confirm computational predictions .
Q. What strategies are effective for analyzing the carbazole ring’s puckering conformation and its impact on biological activity?
- Methodological Answer :
- Puckering Coordinates : Apply Cremer-Pople parameters to quantify ring non-planarity using crystallographic data. For example, analyze the tetrahydrocarbazole moiety’s chair-like vs. boat-like conformations .
- Structure-Activity Relationship (SAR) : Synthesize analogs with locked conformations (e.g., via methylene bridges) to isolate puckering effects on receptor binding .
Q. How can hydrogen-bonding patterns in the crystal lattice inform formulation strategies?
- Methodological Answer :
- Graph Set Analysis : Use Etter’s rules to classify hydrogen bonds (e.g., N–H···O motifs between amide groups). This predicts solubility and stability in solid-state formulations .
- Polymorph Screening : Vapor diffusion or slurry crystallization identifies stable polymorphs with optimal bioavailability .
Q. What experimental designs mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
